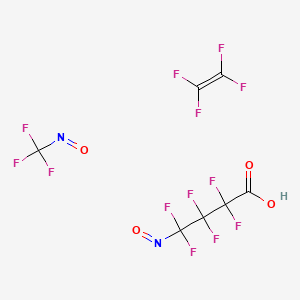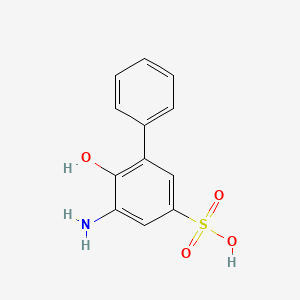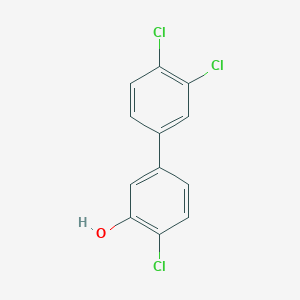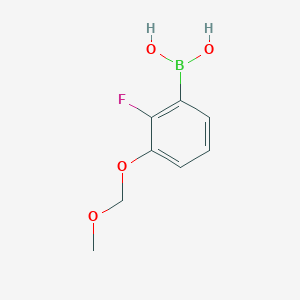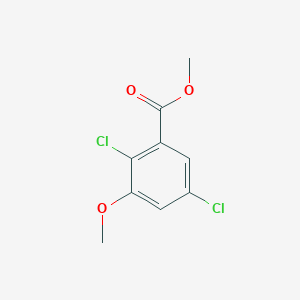
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is a chemical compound with the formula C10H13BFNO4 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is represented by the formula C10H13BFNO4 . The compound is a derivative of pyridine, which is a six-membered heterocyclic compound .Chemical Reactions Analysis
The compound is involved in cross-coupling reactions. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a focus in this field . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Aplicaciones Científicas De Investigación
Synthesis of Heteroaryl Compounds
- Suzuki-Miyaura Cross-Coupling Methodology : The compound is used in the synthesis of 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines via the Suzuki-Miyaura cross-coupling, offering potential for diverse substituent introduction (Kemmitt et al., 2014).
Anti-Cancer Activity
- Synthesis of Fluoro Substituted Benzo[b]pyran : The compound plays a role in creating derivatives with anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancer (Hammam et al., 2005).
Self-Assembly Property and Morphology in Surfactants
- Boronic Acid Based Amphiphiles : The compound is integral in synthesizing boronic acid-based surfactants, demonstrating unique self-assembly properties and morphological tuning in different pH environments and in the presence of carbohydrates (Maiti et al., 2013).
Sensitization of Eu(III) and Tb(III) Emission
- Triarylboron-Functionalized Dipicolinic Acids : Its derivatives can selectively sensitize the emissions of Eu(III) and Tb(III) ions, showing potential in luminescence applications (Park et al., 2014).
Synthesis and Characterization of Boronate Esters
- Molecular Base Receptor Analysis : It is used in synthesizing boronate esters, which are analyzed for interactions with pyridine, triethylamine, and fluoride anion, indicating its potential in molecular recognition processes (Gómez-Jaimes et al., 2014).
Macrocyclic Chemistry
- Synthesis of Macrocyclic and Dimeric Boronates : The compound is used to derive macrocyclic compounds and dimeric boronates, demonstrating potential in organometallic chemistry and molecular structure analysis (Fárfan et al., 1999).
Optimization of Medicinally Important Compounds
- High Throughput Chemistry and Large Scale Synthesis : It plays a role in the optimized synthesis of medicinally important compounds, applicable to both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Direcciones Futuras
The future directions in the field of boronic acid-based compounds involve the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges are largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Mecanismo De Acción
Target of Action
Boronic acids, including pyridinylboronic acids, are known to be significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are generally used in suzuki-miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It involves the transmetalation of a boron compound (the boronic acid) to a metal (palladium), followed by a reductive elimination process, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can lead to the formation of biaryl compounds, which are prevalent structures in various natural products and pharmaceuticals .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic esters can influence their pharmacological properties .
Result of Action
The result of the suzuki-miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of various biologically active compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the reaction could be catalyzed by ethers .
Propiedades
IUPAC Name |
[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFTUSDJCHIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


